molecular formula C10H6FNO3 B1346673 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid CAS No. 36308-79-9

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid

Cat. No. B1346673
CAS RN: 36308-79-9
M. Wt: 207.16 g/mol
InChI Key: ZDDWWYQQPBCMQS-UHFFFAOYSA-N
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Description

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is a chemical compound with the molecular formula C10H6FNO3 . It is a tridentate chelating agent and is used in radiolysis of carboxyquinolines and chemiluminescent reaction of dihydroquinoline products with bases in the presence of oxygen .


Synthesis Analysis

The synthesis of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid involves a reaction with methylester and NaOH . The yield of this reaction is reported to be 91% .


Molecular Structure Analysis

The molecular weight of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is 207.2 . Its IUPAC name is 8-fluoro-4-oxo-1H-quinoline-2-carboxylic acid . The compound has 5 H-Bond acceptors and 2 H-Bond donors .


Chemical Reactions Analysis

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid reacts with 2-aminophenol to form a benzoxazole derivative, which can undergo fluorescence quenching in water . This makes it a viable candidate for developing a probe for detecting water in aprotic organic solvents .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 207.2 and a molecular formula of C10H6FNO3 . It has 5 H-Bond acceptors and 2 H-Bond donors . The exact physical properties such as melting point, boiling point, and density are not provided in the retrieved information .

Scientific Research Applications

  • Pharmacological Applications

    • Field : Medicinal Chemistry
    • Application Summary : 8-Hydroxyquinoline derivatives are known as a type of “privileged structure”, possessing a rich diversity of biological properties . They can bind to a diverse range of targets with high affinities, thus benefiting the discovery of novel bioactive agents .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and target being studied. This typically involves structural modifications of functional groups .
    • Results or Outcomes : Numerous investigations have demonstrated that this privileged structure should be further exploited for therapeutic applications in the future .
  • Synthesis and Biological Activity

    • Field : Organic Synthesis
    • Application Summary : Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
    • Methods of Application : The synthesis of 8-HQ derivatives involves various synthetic strategies .
    • Results or Outcomes : Several described compounds could act as leads for the development of drugs against numerous diseases including cancer .
  • Antimicrobial Applications

    • Field : Microbiology
    • Application Summary : 8-Hydroxyquinoline and its derivatives have demonstrated antimicrobial effects . They can act as potent inhibitors against various types of bacteria and fungi .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and target microorganism being studied .
    • Results or Outcomes : The inhibition percentages of radial growth against all of these fungi for certain 8-Hydroxyquinoline derivatives were found to be between 49-90% at 200 µg/mL concentration .
  • Anticancer Applications

    • Field : Oncology
    • Application Summary : 8-Hydroxyquinoline and its derivatives have shown anticancer properties . They can act as potent inhibitors against various types of cancer cells .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and target cancer cell being studied .
    • Results or Outcomes : Several described compounds could act as leads for the development of drugs against numerous diseases including cancer .
  • Neuroprotection Applications

    • Field : Neurology
    • Application Summary : 8-Hydroxyquinoline and its derivatives can act as iron-chelators for neuroprotection .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and target neurological condition being studied .
    • Results or Outcomes : These compounds have shown potential in the treatment of neurodegenerative diseases .
  • Fluorescence Quenching Applications

    • Field : Analytical Chemistry
    • Application Summary : Certain derivatives of 8-Hydroxyquinoline can undergo fluorescence quenching in water .
    • Methods of Application : This property makes them viable candidates for developing a probe for detecting water in aprotic organic solvents .
    • Results or Outcomes : The specific results or outcomes would depend on the specific derivative and experimental conditions .

Safety And Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The compound is currently used for research purposes only . It is not intended for medicinal, household, or other uses . Future directions could involve further modifications of the compound to improve its cell permeability and selectivity profiles towards the desired target .

properties

IUPAC Name

8-fluoro-4-oxo-1H-quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c11-6-3-1-2-5-8(13)4-7(10(14)15)12-9(5)6/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDWWYQQPBCMQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640743
Record name 8-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid

CAS RN

36308-79-9
Record name 8-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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